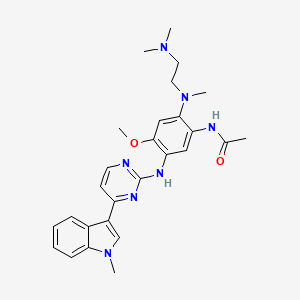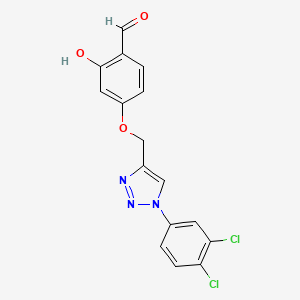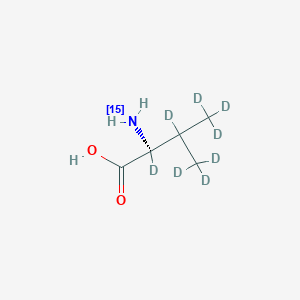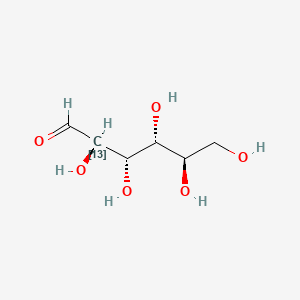
D-Mannose-13C-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Mannose-13C-1: is a stable isotope-labeled form of D-Mannose, a naturally occurring sugar. The compound is labeled with carbon-13 at the first carbon position, making it useful in various scientific research applications. D-Mannose plays a crucial role in human metabolism, particularly in the glycosylation of specific proteins .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of D-Mannose-13C-1 involves the incorporation of carbon-13 into the D-Mannose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope at the desired position .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes purification steps to achieve high isotopic purity, often exceeding 99% .
化学反应分析
Types of Reactions: : D-Mannose-13C-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and interactions of D-Mannose in biological systems .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice playing significant roles .
Major Products Formed: : The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can lead to the formation of D-Mannonic acid, while reduction can yield D-Mannitol .
科学研究应用
Chemistry: : In chemistry, D-Mannose-13C-1 is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and interactions .
Biology: : In biological research, it is used to investigate glycosylation processes and carbohydrate metabolism. It helps in understanding the role of D-Mannose in cellular functions and disease mechanisms .
Medicine: : In medicine, this compound is used in studies related to urinary tract infections, as it can inhibit bacterial adhesion to the urothelium. It is also explored for its potential in treating congenital disorders of glycosylation .
Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals and nutraceuticals. Its role in enhancing drug delivery systems and as a functional sugar in food products is also significant .
作用机制
Mechanism: : D-Mannose-13C-1 exerts its effects by mimicking the natural D-Mannose in biological systems. It is absorbed but not metabolized by the human body, allowing it to act as a competitive inhibitor for bacterial adhesion in urinary tract infections .
Molecular Targets and Pathways: : The primary molecular target of this compound is the FimH adhesin on the surface of uropathogenic Escherichia coli. By binding to this adhesin, this compound prevents the bacteria from adhering to the urothelial cells, thereby reducing infection rates .
相似化合物的比较
Comparison with Other Compounds: : D-Mannose-13C-1 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. Similar compounds include D-Glucose-13C-1 and D-Galactose-13C-1, which are also used as tracers in metabolic studies .
List of Similar Compounds
- D-Glucose-13C-1
- D-Galactose-13C-1
- D-Fructose-13C-1
- D-Ribose-13C-1
This compound stands out for its specific applications in studying glycosylation and carbohydrate metabolism, making it a valuable tool in both basic and applied research.
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i3+1 |
InChI 键 |
GZCGUPFRVQAUEE-ZRXDASGMSA-N |
手性 SMILES |
C([C@H]([C@H]([C@@H]([13C@@H](C=O)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)
![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)
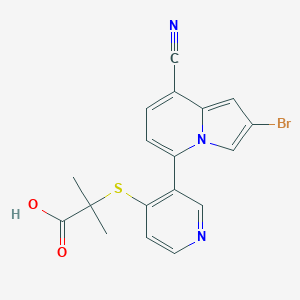



![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)
